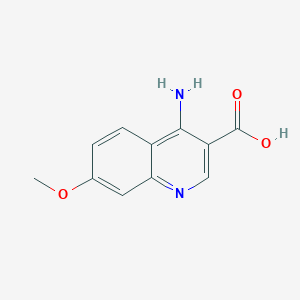

4-Amino-7-methoxyquinoline-3-carboxylic acid

Description

4-Amino-7-methoxyquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name |

4-amino-7-methoxyquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-6-2-3-7-9(4-6)13-5-8(10(7)12)11(14)15/h2-5H,1H3,(H2,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYQVZZYUHGIQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C(C(=C2C=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-methoxyquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with methoxy-substituted benzaldehydes under acidic conditions, followed by oxidation and subsequent functional group transformations to introduce the carboxylic acid moiety .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-7-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Pharmaceutical Intermediate

4-Amino-7-methoxyquinoline-3-carboxylic acid serves as a key intermediate in the synthesis of several biologically active compounds. Its structure allows for modifications that enhance the pharmacological properties of derivatives. For example, it can be converted into various quinoline derivatives that exhibit significant antimicrobial and anticancer activities.

Biological Activities

The compound exhibits a broad spectrum of biological activities, making it a valuable candidate for drug development. Some of the notable activities include:

Antimicrobial Activity

Research indicates that derivatives of this compound possess potent antibacterial properties against various strains of bacteria, including Mycobacterium tuberculosis. Studies have shown that specific modifications to the quinoline structure enhance its efficacy against resistant strains of bacteria .

Anticancer Properties

The compound has been investigated for its anticancer effects. Certain derivatives have demonstrated the ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, quinoline derivatives have been found to inhibit fibroblast activation protein (FAP), which is implicated in tumor resistance mechanisms .

Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications in various medical fields:

Tuberculosis Treatment

Recent studies have highlighted the efficacy of modified quinoline carboxylic acids in treating tuberculosis. The compound's ability to inhibit Mycobacterium tuberculosis DNA gyrase positions it as a promising candidate for developing new antitubercular agents .

Immunomodulation

Some derivatives are being explored for their immunomodulatory effects, particularly in autoimmune diseases. The ability to modulate immune responses without significantly affecting thrombin activation makes these compounds particularly attractive for therapeutic use .

Case Studies and Research Findings

Several case studies illustrate the effectiveness of this compound and its derivatives:

Mechanism of Action

The mechanism of action of 4-Amino-7-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription processes. This mechanism is similar to that of other quinoline-based antibiotics . Additionally, it can interfere with cellular signaling pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

- 4-Amino-6-methoxyquinoline

- 4-Bromo-7-methoxyquinoline

- 3-Amino-8-methoxyquinoline dihydrochloride

- 3-Amino-7-methoxyquinoline dihydrochloride

Comparison: Compared to these similar compounds, 4-Amino-7-methoxyquinoline-3-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carboxylic acid groups enhance its solubility and facilitate its interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

Overview

4-Amino-7-methoxyquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article will explore its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables that highlight its efficacy.

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound features a quinoline core with an amino group at the 4-position, a methoxy group at the 7-position, and a carboxylic acid at the 3-position.

Synthesis Methods:

The synthesis typically involves:

- Starting Material: 7-methoxyquinoline.

- Carboxylation: Introduction of the carboxylic acid group using carbon dioxide or other carboxylating agents.

- Reagents: Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

Antimicrobial Properties

Numerous studies have investigated the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 24 | |

| Escherichia coli | 22 | |

| Klebsiella pneumoniae | 25 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study: MCF-7 Cell Line

In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in significant reductions in cell viability:

Table 2: Anticancer Activity on MCF-7 Cells

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The presence of hydroxyl and methoxy groups allows for hydrogen bonding with proteins and nucleic acids, facilitating various biochemical interactions.

- DNA Intercalation: The quinoline core can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in cancer cell metabolism, contributing to its anticancer effects.

Recent Research Findings

Recent studies have expanded on the structure-activity relationships (SAR) of similar compounds, suggesting that modifications in the substituents can enhance biological activity. For instance, derivatives with electron-withdrawing groups showed improved potency against viral infections and lower cytotoxicity in mammalian cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.